molecular formula C20H29BN2O4 B13138297 Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B13138297
M. Wt: 372.3 g/mol
InChI Key: DULGPPNZWDDUSH-UHFFFAOYSA-N
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Description

Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound that features a cyclohexyl group, a pyrrolo[3,2-b]pyridine core, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reaction conditions often involve heating and stirring under an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while substitution reactions can produce a variety of substituted pyrrolo[3,2-b]pyridine derivatives .

Scientific Research Applications

Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive and can form stable complexes with other molecules, facilitating the formation of new bonds and the synthesis of complex structures .

Comparison with Similar Compounds

Similar Compounds

    6-Cyclohexyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of the carboxylate group.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a similar dioxaborolane moiety.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar pyridine core with a dioxaborolane group.

Uniqueness

Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in chemical synthesis

Properties

Molecular Formula

C20H29BN2O4

Molecular Weight

372.3 g/mol

IUPAC Name

cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C20H29BN2O4/c1-19(2)20(3,4)27-21(26-19)14-12-17-16(22-13-14)10-11-23(17)18(24)25-15-8-6-5-7-9-15/h12-13,15H,5-11H2,1-4H3

InChI Key

DULGPPNZWDDUSH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OC4CCCCC4)N=C2

Origin of Product

United States

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